ML233

Cardiovascular Pharmacology GPCR Signaling Apelinergic System

ML233 is the only commercially available small molecule combining APJ receptor agonism (EC50 3.7 μM, >21-fold selective over AT1) with direct, competitive tyrosinase inhibition—validated by peer-reviewed studies and a granted U.S. melanin-inhibition patent. Unlike peptide agonists (sub-nM bias) or toxic PTU (20-fold higher dose required), ML233 offers a unique dual-target signature for interrogating apelinergic–melanogenesis crosstalk with a clean in vivo safety profile. Ideal for cardiovascular, pigment cell biology, and neuroprotection research.

Molecular Formula C19H21NO4S
Molecular Weight 359.4 g/mol
Cat. No. B1150299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML233
Synonyms(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1/'-bi(cyclohexane)]-3,6-dien-2-one
Molecular FormulaC19H21NO4S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3
InChIInChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18-
InChIKeyRSMZOLWJZGIWOV-ZZEZOPTASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML233: A Non-Peptide Small Molecule with Validated Dual Pharmacology as an Apelin Receptor Agonist and Direct Tyrosinase Inhibitor


ML233 (CAS 2080311-92-6; MF C19H21NO4S; MW 359.44) is a synthetic small molecule originally identified through a high-throughput screen of ~330,600 compounds for functional agonists of the apelin (APJ) receptor, where it demonstrated an EC50 of 3.7 μM and >21-fold selectivity over the closely related angiotensin II type 1 (AT1) receptor (EC50 >79 μM) [1]. More recently, a second, mechanistically distinct activity was characterized: ML233 acts as a direct, competitive inhibitor of the tyrosinase enzyme, the rate-limiting factor in melanogenesis, with no observable significant toxic side effects in zebrafish and murine melanoma models [2]. This unique dual pharmacology—spanning GPCR agonism and direct enzyme inhibition—is supported by peer-reviewed studies, technical datasheets, and a granted U.S. patent for its novel use in inhibiting melanin production [3].

Why Substituting ML233 with Generic APJ Agonists or Common Tyrosinase Inhibitors Compromises Experimental Fidelity


Generic substitution of ML233 with peptide-based APJ agonists (e.g., apelin-13) or widely used tyrosinase inhibitors (e.g., kojic acid, PTU) introduces critical confounding variables. Peptide agonists like [Pyr1]-apelin-13 exhibit sub-nanomolar Gαi1 activation (EC50 ~0.8 nM) and high-affinity binding (Ki ~0.12 nM), vastly exceeding ML233's micromolar potency, which precludes direct pharmacological comparisons in signaling bias or therapeutic window studies [1]. Conversely, standard tyrosinase inhibitors such as phenylthiourea (PTU) require 200 µM to achieve comparable enzyme inhibition to 10 µM ML233, a 20-fold difference that translates to markedly different off-target risk profiles and in vivo toxicity [2]. Furthermore, no other commercially available compound possesses ML233's unique dual-target signature—APJ receptor agonism combined with direct tyrosinase active-site inhibition—making it irreplaceable for experiments designed to interrogate crosstalk between the apelinergic system and melanogenesis pathways.

ML233 Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Key Alternatives


Apelin Receptor (APJ) Activation Potency and Orthosteric Selectivity vs. Angiotensin II Type 1 Receptor (AT1)

ML233 is a non-peptide apelin receptor agonist with an EC50 of 3.7 μM, exhibiting >21-fold selectivity over the closely related angiotensin II type 1 (AT1) receptor (EC50 >79 μM). This selectivity is critical for minimizing confounding cardiovascular effects in vivo .

Cardiovascular Pharmacology GPCR Signaling Apelinergic System

Tyrosinase (TYR) Enzymatic Inhibition Potency vs. Phenylthiourea (PTU) in Zebrafish Embryo Extracts

In a direct head-to-head comparison using zebrafish embryo cellular extracts, ML233 at 10 μM reduced tyrosinase enzymatic activity by approximately 80%, a level of inhibition comparable to that achieved by 200 μM of the reference inhibitor PTU [1]. Furthermore, ML233 concentrations as low as 0.5 μM retained a robust capacity to inhibit TYR function by ~60% [1].

Dermatology Pigmentation Disorders Enzyme Inhibition

In Vitro Tyrosinase Inhibition Kinetics: Competitive Binding Mode and SPR-Defined Fast On/Off Kinetics vs. L-DOPA

Lineweaver-Burk analysis indicates that ML233 acts as a competitive inhibitor of tyrosinase [1]. SPR analysis using a two-state reaction model revealed distinct binding kinetics: L-DOPA binds with slow on/off rates (ka1 = 19.7 1/Ms, KD = 390,000 M), whereas ML233 exhibits fast on/off kinetics (ka1 = 3,790 1/Ms, KD = 97,800 M) [1].

Biochemistry Enzyme Kinetics Surface Plasmon Resonance

In Vivo Safety Profile: Absence of Observable Toxicity in Zebrafish vs. Reported Toxicity of PTU and Hydroquinone

In zebrafish models, ML233 treatment up to 15 μM for 24-72 hours resulted in no observable significant toxic side effects, as assessed by gross morphology and survival [1]. This contrasts sharply with the known toxicity profiles of established tyrosinase inhibitors: PTU is documented to cause developmental toxicity and thyroid dysfunction, and hydroquinone is associated with cytotoxicity, mutagenicity, and regulatory restrictions [2].

Toxicology Developmental Biology Drug Safety

Anti-Proliferative Activity Against Metastatic Melanoma Cells (ME1154B) vs. Baseline

ML233 inhibits the viability and proliferation of the human metastatic melanoma cell line ME1154B with an IC50 of 1.65 μM . Additionally, it inhibits proliferation of human metastatic melanoma in patient-derived xenograft organoid (PDXO) in vitro models, indicating potential for therapeutic development in specific melanoma subtypes .

Oncology Melanoma Drug Discovery

Chemoproteomic Selectivity: No Detectable Activity on Norepinephrine Transporter, α2C Adrenergic, or 5-HT1A Receptors

In a broad selectivity panel, ML233 displayed no significant activity (>79 μM) against the norepinephrine transporter (NET), α2C adrenergic receptor, and 5-HT1A serotonin receptor, which are common off-targets for many GPCR ligands . This profile contrasts with less selective apelin receptor modulators or chemically related scaffolds that often exhibit promiscuous binding.

Chemical Biology Selectivity Profiling Off-Target Screening

ML233 Procurement-Driven Application Scenarios in Academic and Industrial Research


Interrogating APJ-Dependent Cardioprotection with Minimized AT1-Mediated Vasoconstriction

Researchers investigating the apelinergic system's role in cardiovascular diseases can utilize ML233 to selectively activate APJ without co-activating the AT1 receptor, a major confounding variable in vivo. The >21-fold selectivity window (APJ EC50 3.7 μM vs. AT1 EC50 >79 μM) [1] permits dosing regimens that achieve robust APJ agonism while avoiding the hypertensive effects associated with angiotensin II signaling. This is particularly relevant for studies in ischemia-reperfusion injury or diabetic cardiomyopathy models, where endogenous apelin levels are dysregulated [1].

Elucidating Melanogenesis Mechanisms Without Developmental or Thyroid Toxicity in Zebrafish Models

For developmental biologists and toxicologists studying pigment cell formation, ML233 provides a clean, potent tool to inhibit tyrosinase activity with no observable significant toxicity in zebrafish embryos up to 15 μM [1]. This contrasts with PTU, which requires 20-fold higher concentrations (200 μM) for comparable inhibition and induces confounding developmental defects and thyroid disruption [2]. ML233 enables high-resolution phenotypic screening and genetic interaction studies in pigment cell biology without the experimental noise introduced by toxic reference inhibitors.

Screening for Novel Skin Lightening or Melanogenesis-Targeted Therapeutics in High-Throughput Formats

Pharmaceutical and cosmetic R&D groups seeking safer alternatives to hydroquinone can employ ML233 as a validated, direct tyrosinase inhibitor benchmark. Its demonstrated potency (60% inhibition at 0.5 μM), well-defined competitive mechanism, and favorable in vivo safety profile [1] make it an ideal reference compound for high-throughput screening assays aimed at discovering next-generation melanogenesis modulators. The granted U.S. patent for ML233's use in inhibiting melanin production [3] further validates its industrial relevance and provides a clear intellectual property landscape.

Investigating Dual Pharmacology in Neuroprotection and Retinal Degeneration Models

ML233's unique dual activity enables researchers to study the intersection of APJ signaling and melanogenesis in neuroprotective contexts. For instance, ML233 prevented NMDA-induced retinal ganglion cell and amacrine cell loss in mice, an effect linked to increased phosphorylation of Akt [1]. This suggests applications in glaucoma and retinal ischemia research. The compound's dual-target signature allows for the exploration of synergistic pathways—APJ-mediated anti-apoptotic signaling combined with direct tyrosinase inhibition—that would be impossible to replicate with single-target alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML233

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.